molecular formula C11H8ClNO2 B178436 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde CAS No. 127426-59-9

3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde

Cat. No. B178436
CAS RN: 127426-59-9
M. Wt: 221.64 g/mol
InChI Key: GOUFUYDURDQXKJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde (4-chloro-5-methylisoxazole-3-aldehyde) is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is a highly versatile building block that can be used to synthesize a wide range of compounds with different functional groups. It is also an important precursor for the synthesis of heterocyclic compounds, such as isoxazoles and oxazoles. 4-chloro-5-methylisoxazole-3-aldehyde has been widely studied in recent years due to its potential applications in medicinal chemistry, agrochemicals, and other areas.

Scientific Research Applications

Antimicrobial Activity

3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde has shown promise in antimicrobial applications. A study by El-Emam et al. (2012) demonstrated that derivatives of this compound exhibited good activity against Gram-positive bacteria. The compound was part of a series tested for in vitro activities against a range of bacteria and yeast-like pathogenic fungus Candida albicans, showcasing its potential in antimicrobial therapies (El-Emam et al., 2012).

Synthesis of Biologically Active Compounds

The compound plays a role as a precursor in the synthesis of biologically active compounds. Davood et al. (2008) developed a novel method for synthesizing 4(5)-Chloro-imidazole-5(4)-carboxaldehyde derivatives, important for preparing biologically active compounds, highlighting its versatility in synthetic chemistry (Davood et al., 2008).

Nematicide Development

Research by Fráguas et al. (2020) explored the use of derivatives of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde in developing new nematicides. Compounds synthesized from this chemical increased mortality in nematodes, suggesting its potential application in agriculture (Fráguas et al., 2020).

Chemical Synthesis and Structural Studies

The compound is also used in chemical synthesis and structural studies. Al-Hourani et al. (2015) utilized it in the synthesis of tetrazole derivatives, and their crystal structures were determined through X-ray crystallography. This research contributes to the understanding of molecular structure and interactions in the field of organic chemistry (Al-Hourani et al., 2015).

Green Synthesis Approaches

Moreover, Pourmousavi et al. (2018) demonstrated the use of this compound in green chemistry. They synthesized a series of derivatives in water using environmentally friendly methods, highlighting the compound's role in sustainable chemistry practices (Pourmousavi et al., 2018).

properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUFUYDURDQXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568539
Record name 3-(4-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde

CAS RN

127426-59-9
Record name 3-(4-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde
Reactant of Route 2
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde
Reactant of Route 3
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde
Reactant of Route 4
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde
Reactant of Route 5
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde
Reactant of Route 6
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde

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